molecular formula C15H18BrN3O B15121022 4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B15121022
M. Wt: 336.23 g/mol
InChI Key: PPKYHTTYBAZSFS-UHFFFAOYSA-N
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Description

4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a pyrazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of a bromine atom, a pyrazole ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

4-bromo-1-[[1-[(3-methoxyphenyl)methyl]azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H18BrN3O/c1-20-15-4-2-3-12(5-15)7-18-8-13(9-18)10-19-11-14(16)6-17-19/h2-6,11,13H,7-10H2,1H3

InChI Key

PPKYHTTYBAZSFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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